molecular formula C17H21BrN4O5 B11079095 1-{N'-[(E)-(6-Bromo-2H-13-benzodioxol-5-YL)methylidene]hydrazinecarbonyl}-N-[3-(morpholin-4-YL)propyl]formamide

1-{N'-[(E)-(6-Bromo-2H-13-benzodioxol-5-YL)methylidene]hydrazinecarbonyl}-N-[3-(morpholin-4-YL)propyl]formamide

Cat. No.: B11079095
M. Wt: 441.3 g/mol
InChI Key: IRNBVBVRUKAGJS-KEBDBYFISA-N
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Description

1-{N’-[(E)-(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]hydrazinecarbonyl}-N-[3-(morpholin-4-yl)propyl]formamide is a complex organic compound with a unique structure. Let’s break it down:

  • The 1-{N’-[(E)-(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]hydrazinecarbonyl} part contains a hydrazinecarbonyl group attached to a benzodioxole ring, which itself bears a bromine substituent.
  • The N-[3-(morpholin-4-yl)propyl]formamide portion includes a formamide group linked to a morpholine ring.

Preparation Methods

The synthetic routes for this compound involve intricate steps. One common method is the reaction between 1,4-benzodioxane-6-amine and 4-bromobenzenesulfonyl chloride in aqueous alkaline conditions . Industrial production methods may vary, but careful design and optimization are essential.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the benzodioxole ring can be replaced. Common reagents include oxidizing agents, reducing agents, and nucleophiles. Major products depend on reaction conditions and substituents.

Scientific Research Applications

Researchers explore this compound in diverse fields:

    Chemistry: Its unique structure makes it an intriguing subject for synthetic chemists.

    Biology: Investigating its interactions with biomolecules sheds light on biological processes.

    Medicine: Potential therapeutic applications, such as treating Alzheimer’s disease, are being explored.

    Industry: It might serve as a precursor for other compounds.

Mechanism of Action

The compound likely interacts with specific molecular targets or pathways, influencing cellular processes. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have a specific list of similar compounds, researchers often compare it to related molecules to understand its uniqueness and potential advantages.

Properties

Molecular Formula

C17H21BrN4O5

Molecular Weight

441.3 g/mol

IUPAC Name

N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-N-(3-morpholin-4-ylpropyl)oxamide

InChI

InChI=1S/C17H21BrN4O5/c18-13-9-15-14(26-11-27-15)8-12(13)10-20-21-17(24)16(23)19-2-1-3-22-4-6-25-7-5-22/h8-10H,1-7,11H2,(H,19,23)(H,21,24)/b20-10+

InChI Key

IRNBVBVRUKAGJS-KEBDBYFISA-N

Isomeric SMILES

C1COCCN1CCCNC(=O)C(=O)N/N=C/C2=CC3=C(C=C2Br)OCO3

Canonical SMILES

C1COCCN1CCCNC(=O)C(=O)NN=CC2=CC3=C(C=C2Br)OCO3

Origin of Product

United States

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